molecular formula C8H3BrF4O B1532606 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 871353-32-1

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1532606
CAS No.: 871353-32-1
M. Wt: 271.01 g/mol
InChI Key: WZYRDTLSYWHILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, attached to a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods, including:

  • Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoroacetyl group to the brominated and fluorinated phenyl ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the trifluoroacetyl group to a simpler acetyl group.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Trifluoroacetic acid derivatives.

  • Reduction Products: Acetyl derivatives.

  • Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Inhibiting certain enzymes involved in biological processes.

  • Receptor Binding: Binding to specific receptors to modulate biological functions.

  • Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is compared with similar compounds such as:

  • 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone: Similar structure with a chlorine atom instead of bromine.

  • 1-(3-Bromo-2-chlorophenyl)-2,2,2-trifluoroethanone: Similar structure with a chlorine atom instead of fluorine.

  • 1-(3-Bromo-2-fluorophenyl)-2,2,2-dichloroethanone: Similar structure with dichloro instead of trifluoro.

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRDTLSYWHILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-fluorobenzene (5.0 g, 28.6 mmol) in dry tetrahydrofuran (50 ml) under nitrogen, at −78° C. was added lithium diisopropylamide (2.0 M in hexane, 15.7 ml, 31.4 mmol). The mixture was stirred for 5 minutes after which ethyl trifluoroacetate (3.76 ml, 31.4 mmol) was added and the stirring was continued at −78° C. for an additional hour. The reaction mixture was brought to ambient temperature and water (50 ml) was added. The phases were separated and the aqueous phase extracted with ethylacetate (3×100 ml). The combined organic phases was dried (MgSO4) and evaporated to dryness to give an oil. The residue was purified by flash column chromatography (isooctane) to give the title compound (2.38 g). MS m/z (relative intensity, 70 eV) 272 (M+, 11), 270 (M+, 11), 203 (97), 201 (bp, 173 (46).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.